molecular formula C8H10Cl2N2O B11792675 3,5-Dichloro-1-isobutylpyrazin-2(1H)-one

3,5-Dichloro-1-isobutylpyrazin-2(1H)-one

Cat. No.: B11792675
M. Wt: 221.08 g/mol
InChI Key: CQPCSXLXJLMRTF-UHFFFAOYSA-N
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Description

3,5-Dichloro-1-isobutylpyrazin-2(1H)-one ( 1437385-36-8) is a chlorinated heterocyclic compound with the molecular formula C8H10Cl2N2O and a molecular weight of 221.08 . This pyrazinone derivative is part of a class of chlorinated heterocycles that are of significant interest in modern medicinal chemistry and drug discovery . The strategic incorporation of chlorine atoms into lead compounds is a well-established strategy to optimize drug-like properties, influencing characteristics such as potency, metabolic stability, and membrane permeability . Researchers value this compound as a versatile chemical building block for constructing more complex molecular architectures. Its structure offers multiple sites for chemical modification, making it a valuable intermediate in the synthesis of potential pharmaceutical agents. The compound is characterized as "For Research Use Only" and is not intended for diagnostic or therapeutic applications . It is typically handled as a cold-chain item to ensure its stability during transport and storage .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10Cl2N2O

Molecular Weight

221.08 g/mol

IUPAC Name

3,5-dichloro-1-(2-methylpropyl)pyrazin-2-one

InChI

InChI=1S/C8H10Cl2N2O/c1-5(2)3-12-4-6(9)11-7(10)8(12)13/h4-5H,3H2,1-2H3

InChI Key

CQPCSXLXJLMRTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(N=C(C1=O)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 3,5 Dichloro 1 Isobutylpyrazin 2 1h One and Analogous Pyrazinone Derivatives

De Novo Pyrazinone Ring Synthesis Strategies

The construction of the pyrazinone core from non-cyclic starting materials is a versatile approach that allows for the introduction of various substituents. These methods typically involve the formation of key nitrogen-carbon bonds to build the heterocyclic ring.

Cyclization Reactions from Acyclic Building Blocks

A primary strategy for pyrazinone synthesis involves the cyclization of linear, acyclic molecules. These precursors are designed to contain the necessary atoms and functional groups that, upon reaction, form the stable six-membered pyrazinone ring.

One of the most established and important methods for synthesizing 2(1H)-pyrazinones is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. nih.govrsc.orgsemanticscholar.org This reaction, first reported by R. G. Jones, leads to the formation of bonds between N-1 and C-6, and N-4 and C-5 of the pyrazinone ring. rsc.org

The reaction of an α-amino acid amide with an unsymmetrical 1,2-dicarbonyl compound, such as methylglyoxal (B44143), can lead to two possible regioisomers. rsc.org Research has shown that the reaction between methylglyoxal and various α-amino acid amides typically yields the 5-methyl-2(1H)-pyrazinone as the major or sole product. nih.govrsc.org However, the regioselectivity can be influenced by the reaction conditions; for instance, the presence of sodium bisulfite in the reaction mixture can favor the formation of the 6-methyl isomer. nih.govrsc.org This method has been optimized over the years to improve yields and control regioselectivity for various applications. rsc.org

Table 1: Regioselectivity in the Condensation of α-Amino Acid Amides with Methylglyoxal
ReactantsConditionsMajor ProductReference
α-Amino Acid Amide + MethylglyoxalStandard5-methyl-2(1H)-pyrazinone nih.govrsc.org
α-Amino Acid Amide + MethylglyoxalWith Sodium Bisulfite6-methyl isomer favored nih.govrsc.org

An alternative route to 3,6-disubstituted 2(1H)-pyrazinones involves the reaction of 2-chloro ketone oximes with α-amino acid esters. rsc.org This synthetic pathway proceeds through the formation of bonds between N-1 and C-2, and N-4 and C-5. rsc.org The methodology has been successfully applied to the synthesis of natural products like deoxyaspergillic acid. nih.govrsc.org The process involves the initial reaction of a 2-chloro ketone oxime with an α-amino acid ester to form an N-(2-oximinoalkyl)-amino acid ester intermediate. nih.gov Subsequent steps, including saponification of the ester, conversion of the oxime to a ketone, re-esterification, and treatment with ammonia (B1221849) followed by ring oxidation, lead to the final pyrazinone product. nih.gov

Dipeptides and their derivatives are highly valuable precursors for pyrazinone synthesis, offering a direct way to install desired substituents at positions 3 and 6, which correspond to the amino acid side chains.

A straightforward method for preparing 5-methyl-2(1H)-pyrazinones utilizes the cyclization of dipeptidyl chloromethyl ketones. nih.govrsc.org This approach begins with the coupling of a tert-butyloxycarbonyl (Boc)-protected amino acid with a chloromethyl α-amino ketone. nih.govrsc.org The key step is a deprotection-cyclization sequence where the Boc group is removed with acid (e.g., HCl in dioxane), followed by reflux in methanol (B129727) to construct the pyrazinone ring via the formation of the N-4–C-5 bond. nih.govrsc.org

The presence of the chlorine atom in the dipeptidyl precursor is critical as it enhances the electrophilicity of the adjacent carbonyl group and acts as a good leaving group, facilitating the final ring-closing step. nih.govrsc.org This method is efficient for creating highly substituted pyrazinone rings in high yields under mild conditions. nih.gov By selecting appropriate amino acids for the dipeptide, functional groups such as carboxyl or protected amino groups can be introduced at the R3 and R6 positions of the pyrazinone core. nih.govrsc.org

Table 2: Key Steps in Pyrazinone Synthesis from Dipeptidyl Chloromethyl Ketones
StepDescriptionKey Reagents/ConditionsReference
1. CouplingCoupling of a Boc-protected amino acid with a chloromethyl α-amino ketone.Isobutyl chloroformate (IBCF) nih.govrsc.org
2. DeprotectionRemoval of the Boc protecting group.HCl/1,4-dioxane nih.govrsc.org
3. CyclizationConstruction of the pyrazinone ring.Methanol, reflux nih.govrsc.org

A versatile approach for preparing pyrazinones, particularly those without a substituent at position 5, involves the cyclization of dipeptides with a C-terminal aldehyde. rsc.org This route is an extension of the work on dipeptidyl chloromethyl ketones. rsc.orgsemanticscholar.org The dipeptidyl aldehyde intermediates can be prepared via several routes. nih.gov The final formation of the pyrazinone is achieved through a one-pot sequence involving Boc group removal, ring closure, and spontaneous oxidation, often using trifluoroacetic acid (TFA). rsc.org This method has been further developed to include the cyclization of dipeptidyl ketones, allowing for the synthesis of pyrazinones substituted at position 5. nih.govrsc.org

Cyclization of Dipeptides and Dipeptidyl Precursors

Formation via α-Aminonitriles and Oxalyl Halides

A foundational and widely applicable method for constructing the 3,5-dihalogenated-2(1H)-pyrazinone core is the reaction between an α-aminonitrile and an oxalyl halide. This approach, often referred to as Hoornaert's method, provides a direct route to compounds like 3,5-Dichloro-1-isobutylpyrazin-2(1H)-one. nih.gov The α-aminonitrile starting material, which dictates the substituents at the N-1 and C-6 positions of the final pyrazinone, is typically synthesized through a Strecker-type reaction involving a primary amine (e.g., isobutylamine), an aldehyde, and a cyanide source. nih.gov

The core reaction involves treating the α-aminonitrile with an excess of oxalyl chloride or oxalyl bromide in a solvent such as toluene (B28343), often at elevated temperatures (70–100 °C) for several hours. nih.gov The mechanism is proposed to proceed through several key steps:

Acylation: The α-aminonitrile is first acylated by the oxalyl halide to form an oxamoyl halide intermediate. nih.gov

Cyclization: Subsequent addition of HX (generated in situ) to the nitrile group, followed by tautomerization and cyclization, yields a pyrazine-2,3-dione intermediate. nih.gov

Halogenation: This intermediate then reacts with the excess oxalyl halide, leading to the introduction of the halogen at the C-3 position and formation of the final 3,5-dihalo-2(1H)-pyrazinone structure. nih.gov

To prevent the formation of symmetrical oxamide (B166460) byproducts, the salt of the α-aminonitrile is typically used, unless the aminonitrile itself has low nucleophilicity. nih.gov Optimized procedures have been developed to allow for multigram-scale synthesis at lower temperatures using more common solvents. nih.gov

Table 1: Summary of Hoornaert's Method for 3,5-Dihalo-2(1H)-pyrazinone Synthesis
ReactantsKey ConditionsProductReference
α-Aminonitrile, Oxalyl Halide (excess)Toluene or o-dichlorobenzene, 70–100 °C, 4–6 h3,5-Dihalo-2(1H)-pyrazinone nih.gov

Strategies Involving Pyrazinone-Pyrrole Ring Fusions

The synthesis of pyrrolopyrazinones, which feature a fused pyrazinone and pyrrole (B145914) ring system, is of significant interest. These bicyclic heterocycles can be constructed through various strategic approaches.

Fusion of a Pre-formed Pyrazinone to a Pyrrole Derivative

One synthetic strategy involves constructing the pyrrole ring onto an existing, pre-formed pyrazinone or a related precursor like a diketopiperazine. nih.govyoutube.com This "pyrazinone-first" approach is less common but offers a distinct pathway to the fused scaffold. nih.gov

One documented method involves the reaction of a pyrazinone with a biselectrophilic partner. For instance, pyrazinones can be condensed with 2-chloroacroleins in the presence of a base like N-methylmorpholine (NMM) at high temperatures to afford the target pyrrolopyrazinones. nih.gov Another example starts with a pyrazinone and diethyl ethoxymethylene malonate, which react upon heating to form an enamine intermediate. This intermediate is then cyclized using a strong base such as lithium bis(trimethylsilyl)amide (LHMDS) to yield the hydroxy-substituted pyrrolopyrazinone. nih.gov

A related approach begins with a diketopiperazine precursor. A mild aldol (B89426) condensation followed by pyrrole annulation and bicyclic ring fusion provides an alternative sequence for assembling the pyrrolodiketopiperazine motif. youtube.comlibretexts.org

Intramolecular Cyclization of N-Alkyne-Substituted Pyrrole Esters

A powerful method for creating the pyrrolopyrazinone skeleton involves the intramolecular cyclization of N-alkyne-substituted pyrrole esters. nobelprize.orgnih.gov This strategy begins with the synthesis of methyl 1H-pyrrole-2-carboxylate derivatives that bear an alkyne substituent on the nitrogen atom. nobelprize.org

The cyclization of these precursors can be directed by the choice of reagent, leading to different regioisomers.

Nucleophilic Cyclization: Treatment of the N-alkyne-substituted pyrrole ester with hydrazine (B178648) hydrate (B1144303) can lead to either 6-exo-dig or 6-endo-dig cyclization products, depending on the electronic properties of the substituent on the alkyne. nobelprize.orgnih.gov This reaction pathway provides access to different isomeric forms of the pyrrolopyrazinone core.

Electrophilic Cyclization: In contrast, reacting the same precursors with iodine consistently results in the formation of the 6-endo-dig cyclization product, regardless of the alkyne's substitution pattern. nobelprize.orgnih.gov This offers a regioselective route to a specific isomer.

Table 2: Cyclization Outcomes of N-Alkyne-Substituted Pyrrole Esters
PrecursorReagentCyclization ModeProduct ClassReference
N-alkyne-substituted methyl 1H-pyrrole-2-carboxylateHydrazine6-exo-dig or 6-endo-digPyrrolopyrazinones nobelprize.orgnih.gov
N-alkyne-substituted methyl 1H-pyrrole-2-carboxylateIodine (I₂)6-endo-digIodinated Pyrrolopyrazinones nobelprize.orgnih.gov

Application of Multicomponent Reactions for Pyrazinone Scaffold Construction

Multicomponent reactions (MCRs) are highly efficient synthetic tools that combine three or more starting materials in a single pot to form a complex product, offering high atom economy and operational simplicity. researchgate.netsemanticscholar.org

Ugi Reaction in Pyrrolopyrazinone Synthesis

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that has been adapted for the synthesis of pyrazin-2(1H)-one frameworks. researchgate.netyoutube.com The classic Ugi reaction involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. nih.gov

For pyrazinone synthesis, a modified approach is used. The reaction can be performed with an α-ketoaldehyde, an N-Boc-protected amino acid, an amine, and an isonitrile. This combination yields a bis-amide intermediate, which can then undergo a deprotection-cyclization sequence. researchgate.net Depending on the cyclization conditions (e.g., HCl in ether or TFA in DCE), either 3,4-dihydropyrazin-2(1H)-ones or fully unsaturated pyrazin-2(1H)-ones can be obtained. researchgate.net This Ugi-based strategy provides a convergent and flexible route for the rapid assembly of diverse pyrazinone cores, which are key components of the larger pyrrolopyrazinone scaffold. youtube.com

Advanced Synthetic Transformations for Chlorinated Pyrazinones

The chlorine atoms on the 3,5-dichloro-2(1H)-pyrazinone scaffold serve as versatile handles for further molecular elaboration through advanced synthetic transformations. The two primary avenues for modifying this core are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the pyrazinone ring are activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms and the carbonyl group. This allows for the displacement of the chlorides by a variety of nucleophiles, such as amines, alkoxides, or thiolates, to introduce new functional groups at the C-3 and C-5 positions. nih.gov Sequential substitutions are possible, often with the first substitution occurring at the more reactive position, allowing for the synthesis of differentially substituted pyrazinones.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. nobelprize.org This methodology can be applied to 3,5-dichloropyrazinones to introduce aryl or vinyl substituents. Research on analogous dichloroheterocycles, such as 3,5-dichloro-1,2,4-thiadiazole (B1299824), has shown that the reaction conditions can be tuned to achieve regioselectivity. For example, performing a Suzuki-Miyaura coupling at room temperature may lead to monosubstitution at the more reactive C-5 position, while conducting the reaction at a higher temperature (e.g., refluxing toluene) can result in disubstitution at both C-3 and C-5. This stepwise or complete substitution allows for the synthesis of a wide array of 3,5-diaryl or 3-chloro-5-aryl pyrazinone derivatives.

Table 3: Potential Transformations of 3,5-Dichloropyrazinones
Reaction TypeReagentsPotential OutcomeKey Feature
SNArAmines, Alkoxides, ThiolatesSubstitution of one or both chlorine atomsIntroduces heteroatom-linked functional groups
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, BaseMono- or diarylation of the pyrazinone coreForms C-C bonds; regioselectivity tunable by temperature

Introduction of Halogen Substituents on the Pyrazinone Core

A prevalent and effective method for the synthesis of 3,5-dihalo-2(1H)-pyrazinones is the Hoornaert's method, which utilizes α-aminonitriles as key starting materials. rsc.orgnih.gov This process involves the reaction of an α-aminonitrile with an excess of an oxalyl halide, such as oxalyl chloride or oxalyl bromide, in a suitable solvent like toluene or o-dichlorobenzene. nih.gov The α-aminonitrile itself is typically generated from a primary amine, an aldehyde, and a cyanide source through a Strecker reaction. nih.gov

The mechanism for the formation of the dichlorinated pyrazinone core begins with the acylation of the α-aminonitrile to form an oxamoyl halide. This is followed by the addition of HX to the nitrile group, tautomerization to an enamine, and subsequent cyclization to yield a cyclic pyrazine-2,3-dione intermediate. nih.gov This intermediate then reacts with an excess of the oxalyl halide, leading to the introduction of the halogen atoms at the 3 and 5 positions of the pyrazinone ring. nih.gov To accelerate the halogenation step, a catalytic amount of dimethylformamide (DMF) can be added after the initial reaction between the α-aminonitrile and the oxalyl halide. nih.gov

An optimized procedure for the synthesis of 3,5-dihalo-2(1H)-pyrazinones in multigram quantities has been developed, focusing on lower reaction temperatures and the use of lower boiling point solvents. nih.gov This improved method involves the preparation of the α-aminonitrile through the nucleophilic substitution of chloroacetonitrile (B46850) with a primary amine in the presence of potassium iodide (KI) and potassium carbonate (K₂CO₃) in acetonitrile (B52724). Following acidification, the resulting α-aminonitrile is treated with oxalyl chloride or bromide in toluene to afford the desired 3,5-dihalogenated pyrazinone. nih.gov

Regioselective Introduction of the Isobutyl Group at N1

The introduction of an isobutyl group at the N1 position of the 3,5-dichloropyrazinone core is a crucial step in the synthesis of the target compound. This N-alkylation is a common transformation in heterocyclic chemistry, and achieving high regioselectivity is paramount to avoid the formation of unwanted isomers. While specific literature on the N-isobutylation of 3,5-dichloropyrazinone is not abundant, the principles of regioselective N-alkylation of similar heterocyclic systems can be applied.

Generally, the N-alkylation of pyrazinones and related heterocycles can be achieved by reacting the heterocycle with an appropriate alkylating agent, such as isobutyl bromide or isobutyl iodide, in the presence of a base. The choice of base and solvent plays a critical role in directing the alkylation to the desired nitrogen atom. Common bases used for such reactions include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The solvent can range from polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (MeCN) to less polar solvents like tetrahydrofuran (B95107) (THF).

For instance, in the synthesis of pyrazinoindolone derivatives, a base-mediated intramolecular N-alkylation has been shown to proceed with high regioselectivity. nih.gov In these cases, the use of sodium carbonate in DMSO at elevated temperatures facilitated the desired cyclization via N-alkylation. nih.gov The regioselectivity of N-alkylation in pyrazole (B372694) synthesis has also been extensively studied, where the reaction outcome can be influenced by the nature of the hydrazine and the reaction conditions. rsc.orgorganic-chemistry.org These studies highlight the importance of carefully selecting the reaction parameters to control the position of alkylation.

Optimization of Reaction Conditions and Product Yields

The optimization of reaction conditions is a critical aspect of synthesizing this compound to maximize product yields and minimize the formation of byproducts. This involves a systematic investigation of various reaction parameters for both the dichlorination and the N-isobutylation steps.

For the synthesis of the 3,5-dichloropyrazinone core, researchers have focused on improving Hoornaert's method. An optimized procedure developed by researchers at Bristol-Myers Squibb allowed for the synthesis of 3,5-dihalo-2(1H)-pyrazinones in multigram quantities by employing lower reaction temperatures and switching to lower boiling point solvents. nih.gov This not only improves the safety and practicality of the synthesis but can also enhance the purity of the final product.

Further optimization can be achieved by exploring different bases, solvents, and temperature profiles for the N-alkylation step. A screening of various bases, such as those listed in the table below, can be performed to identify the one that provides the highest conversion and regioselectivity. Similarly, the choice of solvent can significantly impact the reaction rate and selectivity. The reaction temperature is another crucial parameter that needs to be optimized to ensure complete reaction without promoting decomposition or side reactions.

Table 1: Representative Bases for N-Alkylation Reactions

Base Solvent Temperature (°C)
Sodium Hydride (NaH) DMF, THF 0 - rt
Potassium Carbonate (K₂CO₃) DMF, Acetonitrile rt - 80
Cesium Carbonate (Cs₂CO₃) DMF, Acetonitrile rt - 80

Modern Catalytic and Enabling Technologies in Pyrazinone Synthesis

To further enhance the efficiency and sustainability of pyrazinone synthesis, modern catalytic and enabling technologies are being increasingly employed. These methods offer advantages such as reduced reaction times, improved yields, and milder reaction conditions compared to traditional synthetic approaches.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of organic reactions, including the synthesis of heterocyclic compounds like pyrazinones. nih.govmdpi.com The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher product yields and purities. nih.govnih.gov

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These methodologies are particularly valuable for the functionalization of halogenated heterocyclic compounds like this compound, allowing for the introduction of a wide variety of substituents.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. This reaction is widely used for the synthesis of biaryl and heteroaryl-aryl compounds.

In the context of pyrazinone chemistry, the chlorine atoms at the 3 and 5 positions of the pyrazinone ring can serve as handles for Suzuki-Miyaura coupling reactions, enabling the introduction of various aryl and heteroaryl groups. For instance, the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole with arylboronic acids has been shown to proceed regioselectively, with the reaction occurring preferentially at the 5-position at room temperature. nih.gov At higher temperatures, disubstitution can occur. nih.gov This regioselectivity is an important consideration when planning the synthesis of unsymmetrically substituted pyrazinones.

The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of palladium catalyst, ligand, base, and solvent. A variety of palladium sources, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium(II) acetate (B1210297) [Pd(OAc)₂], can be used. The choice of phosphine (B1218219) ligand is also crucial for achieving high catalytic activity, especially with less reactive aryl chlorides.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Chloroheterocycles

Catalyst Ligand Base Solvent Temperature (°C)
Pd(PPh₃)₄ - K₂CO₃ Toluene/Water/Methanol Reflux
Pd(OAc)₂ XPhos K₃PO₄ Dioxane/Water 80-100

These modern synthetic methodologies provide a powerful toolkit for the synthesis and functionalization of this compound and its analogs, enabling the creation of diverse molecular architectures for various applications.

Heck Reactions with Halogenated Pyrazinones

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming process, is a cornerstone of modern organic synthesis. wikipedia.orgnumberanalytics.com It typically involves the reaction of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to yield a substituted alkene. wikipedia.orgorganic-chemistry.org This methodology is particularly relevant for the functionalization of halogenated heterocyclic compounds.

3,5-Dihalo-2(1H)-pyrazinones, including derivatives like this compound, serve as versatile building blocks in medicinal chemistry. The halogen atoms on the pyrazinone ring are amenable to substitution via various transition-metal-catalyzed cross-coupling reactions, including the Heck reaction. rsc.org The reactivity of the C-3 and C-5 positions allows for the introduction of diverse substituents, enabling the synthesis of large libraries of pyrazinone derivatives for biological screening. The C-3 position, as part of an imidoyl chloride moiety, can be selectively derivatized, while the halogen at C-5 can also participate in palladium-catalyzed couplings. rsc.org

Desulfitative Kumada-type Cross-Coupling

A highly efficient protocol for the C3-arylation of pyrazinone scaffolds has been developed utilizing a desulfitative Kumada-type cross-coupling reaction. acs.org This method was demonstrated on 5-chloro-3-(phenylsulfanyl)pyrazin-2(1H)-ones, which are structural analogs of the target compound. The reaction couples the pyrazinone derivative with an aryl Grignard reagent, effectively replacing a thiophenyl group at the C-3 position with an aryl group. acs.org

The process mimics a sulfur linker that might be used in solid-phase synthesis, suggesting its potential for broader applications in combinatorial chemistry. acs.org The reaction proceeds under mild, room-temperature conditions, providing a robust method for decorating the pyrazinone core. acs.org

ParameterCondition/ReagentReference
Substrate5-chloro-3-(phenylsulfanyl)pyrazin-2(1H)-one acs.org
Coupling PartnerAryl Grignard Reagents (ArMgBr) acs.org
CatalystPalladium-based acs.org
Reaction TypeDesulfitative Kumada-type Cross-Coupling acs.org
Position FunctionalizedC3-position of the pyrazinone scaffold acs.org

Copper-Catalyzed Reactions

Copper-catalyzed reactions provide an alternative pathway for the synthesis of the core pyrazine (B50134) structure. A notable method involves the copper-catalyzed aerobic oxidative C–H/N–H coupling between simple ketones and diamines to construct a variety of pyrazines. nih.govresearchgate.net This transformation is significant as it allows for the formation of the heterocyclic ring from readily available acyclic precursors. Mechanistic studies suggest the involvement of radical species in this process. nih.gov While this method builds the broader pyrazine ring system rather than derivatizing a pre-formed dichloropyrazinone, it represents a fundamental synthetic strategy for accessing the core scaffold of these compounds. The versatility of metal-catalyzed reactions is further highlighted by their general use in incorporating aryl, heteroaryl, alkyl, alkenyl, or alkynyl groups at the C-3 position of 3,5-dihalo-2(1H)-pyrazinones. rsc.org

Solid-Phase Organic Synthesis (SPOS) Applications

Solid-phase organic synthesis (SPOS) is a powerful technique that facilitates the rapid synthesis of large compound libraries by anchoring molecules to a solid support, simplifying purification to a simple filtration and washing process. wikipedia.orgmdpi.com This methodology has been successfully applied to the synthesis of pyrazinone derivatives.

Specifically, a solid-phase synthesis of 3,5-dichloro-2(1H)-pyrazinones has been developed. nih.gov In this approach, the pyrazinone scaffold is constructed on a solid support using Hoornaert's method, which involves the reaction of an α-aminonitrile with oxalyl chloride. nih.gov The resulting resin-bound 3,5-dichloro-2(1H)-pyrazinone can then be selectively derivatized. For instance, the C-3 position can undergo nucleophilic aromatic substitution with various amines or be functionalized via palladium-catalyzed Buchwald N-arylation couplings to introduce carbamates or ureas. nih.gov This highlights the utility of SPOS in creating diverse pyrazinone libraries for structure-activity relationship (SAR) studies. nih.gov

Chemoenzymatic and Biosynthetic Routes to Pyrazinones

Nature employs sophisticated enzymatic machinery to construct complex molecules, including pyrazinones. These compounds are often biosynthesized by multidomain enzymes known as non-ribosomal peptide synthetases (NRPSs). nih.govmdpi.com

Non-Ribosomal Peptide Synthetase (NRPS) Pathways

Non-ribosomal peptide synthetases are modular enzymatic assembly lines that synthesize peptides without the use of ribosomes. mdpi.comuzh.ch Each module is typically responsible for the incorporation of one specific amino acid into the growing peptide chain. uzh.ch The biosynthesis of the pyrazinone core often involves the condensation of two amino acids. nih.govacs.org

In canonical examples, a dimodular NRPS condenses two amino acids, and a terminal reductase domain releases the resulting dipeptide as an aldehyde. nih.govnih.gov This dipeptide aldehyde can then readily undergo non-enzymatic cyclization and oxidation to form the stable pyrazinone ring. nih.gov This general pathway has been characterized in bacteria such as Staphylococcus aureus. nih.gov More recently, it has been shown that even a monomodular NRPS can produce the dipeptide aldehyde intermediate necessary for pyrazinone formation. nih.govnih.gov

Enzymatic Activity of Adenylation-Thiolation-Reductase (ATR) Domains

A specific and understudied type of NRPS architecture involved in pyrazinone biosynthesis is the monomodular Adenylation-Thiolation-Reductase (ATR) domain. The enzyme PvfC from Pseudomonas virulence factor (pvf) gene clusters is a key example of an NRPS with this unique ATR architecture. acs.orgnih.gov This single module, lacking a traditional condensation (C) domain, is essential for producing several leucine-derived heterocyclic products, including pyrazinones. nih.gov

The enzymatic cascade proceeds through a series of defined steps:

Adenylation (A domain): This domain acts as the gatekeeper, selecting a specific amino acid (e.g., leucine) and activating it by reacting it with ATP to form an aminoacyl-adenylate intermediate. uzh.chnih.govnih.gov

Thiolation (T domain): The activated amino acid is then transferred and covalently tethered to the T domain (also known as a peptidyl carrier protein or PCP) via a flexible phosphopantetheine arm. uzh.chnih.gov

Reductive Release (R domain): The terminal R domain catalyzes the reductive release of the dipeptide, which is formed independently of a canonical C domain, as a dipeptide aldehyde intermediate. nih.gov This aldehyde is the direct precursor that cyclizes to form the pyrazinone core. acs.orgnih.gov

This discovery showcases the functional diversity of NRPSs and identifies a novel biosynthetic route for producing pyrazinones, which are recognized as an emerging class of bacterial signaling molecules. nih.gov

DomainFunctionReference
Adenylation (A)Selects and activates a specific amino acid using ATP. uzh.chnih.gov
Thiolation (T)Covalently binds the activated amino acid via a phosphopantetheine arm. uzh.chnih.gov
Reductase (R)Catalyzes the reductive release of a dipeptide aldehyde intermediate. nih.gov

Chemical Reactivity and Derivatization Strategies for 3,5 Dichloro 1 Isobutylpyrazin 2 1h One

Functionalization Reactions at C3 and C5 Positions

The electron-deficient nature of the pyrazine (B50134) ring, further enhanced by the presence of two chlorine atoms and a carbonyl group, renders the C3 and C5 positions susceptible to a variety of transformations. These reactions allow for the introduction of a wide range of substituents, enabling the systematic modification of the molecule's properties.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Pyrazinones

Nucleophilic aromatic substitution (SNAr) is a principal pathway for the functionalization of 3,5-dichloropyrazinones. The chlorine atoms at the C3 and C5 positions can be sequentially or simultaneously replaced by a variety of nucleophiles. The regioselectivity of these reactions is influenced by the nature of the substituent at the N1-position and the reaction conditions.

In N-alkyl-3,5-dichloropyrazinones, the C5 position is generally more reactive towards nucleophilic attack than the C3 position. This preferential reactivity can be attributed to the electronic influence of the adjacent carbonyl group. Common nucleophiles employed in these reactions include amines, alkoxides, and thiolates, leading to the formation of amino-, alkoxy-, and thio-substituted pyrazinones, respectively.

NucleophilePosition of SubstitutionProduct Type
Primary AminesC5 (preferential)5-Amino-3-chloro-1-isobutylpyrazin-2(1H)-one
Secondary AminesC5 (preferential)5-(Dialkylamino)-3-chloro-1-isobutylpyrazin-2(1H)-one
AlkoxidesC5 (preferential)5-Alkoxy-3-chloro-1-isobutylpyrazin-2(1H)-one
ThiolatesC5 (preferential)5-(Alkylthio)-3-chloro-1-isobutylpyrazin-2(1H)-one

This table presents typical SNAr reactions on N-alkyl-3,5-dichloropyrazinones, highlighting the preferential substitution at the C5 position.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-carbon bonds at the C3 and C5 positions of the pyrazinone core. These reactions enable the introduction of aryl, heteroaryl, and alkyl groups, significantly expanding the structural diversity of the resulting compounds.

Commonly employed cross-coupling reactions include the Suzuki, Sonogashira, and Heck reactions. The selective functionalization of one chlorine atom over the other can often be achieved by carefully controlling the reaction conditions, such as the choice of catalyst, ligand, and temperature.

Suzuki Coupling: This reaction involves the coupling of the dichloropyrazinone with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a versatile method for introducing aryl and heteroaryl substituents.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the dichloropyrazinone and a terminal alkyne. It is catalyzed by a combination of a palladium complex and a copper(I) salt.

Heck Coupling: The Heck reaction involves the coupling of the dichloropyrazinone with an alkene in the presence of a palladium catalyst and a base. This reaction leads to the formation of vinyl-substituted pyrazinones.

Cross-Coupling ReactionCoupling PartnerCatalyst SystemProduct Type
SuzukiAryl/Heteroaryl Boronic AcidPd catalyst, Base3,5-Diaryl-1-isobutylpyrazin-2(1H)-one
SonogashiraTerminal AlkynePd catalyst, Cu(I) salt, Base3,5-Dialkynyl-1-isobutylpyrazin-2(1H)-one
HeckAlkenePd catalyst, Base3,5-Divinyl-1-isobutylpyrazin-2(1H)-one

This table summarizes common palladium-catalyzed cross-coupling reactions for the C-C bond formation at the C3 and C5 positions of dichloropyrazinones.

Derivatization at the N1 Position

The N1-isobutyl group of 3,5-dichloro-1-isobutylpyrazin-2(1H)-one can also be a site for chemical modification, although it is generally less reactive than the C3 and C5 positions. Derivatization at this position can be crucial for modulating the biological activity and physicochemical properties of the molecule.

Selective N-Alkylation Strategies

While the target molecule already possesses an N1-isobutyl group, the synthesis of various N-substituted pyrazinones is a key aspect of exploring this chemical space. Selective N-alkylation of a pyrazinone precursor, such as 3,5-dichloropyrazin-2(1H)-one, is typically achieved by reacting it with an appropriate alkylating agent in the presence of a base. The choice of base and solvent can influence the efficiency of the reaction.

Alkylating AgentBaseProduct
Isobutyl bromideSodium hydride (NaH)This compound
Benzyl chloridePotassium carbonate (K2CO3)1-Benzyl-3,5-dichloropyrazin-2(1H)-one
Methyl iodideCesium carbonate (Cs2CO3)3,5-Dichloro-1-methylpyrazin-2(1H)-one

This table illustrates examples of selective N-alkylation of 3,5-dichloropyrazin-2(1H)-one to introduce different substituents at the N1 position.

Methods for N1 Deprotection

In certain synthetic strategies, the N1-substituent may serve as a protecting group that needs to be removed at a later stage. The cleavage of the N1-isobutyl group can be challenging due to the stability of the N-C bond. However, specific methods can be employed for the deprotection of N-alkyl pyrazinones. For instance, N-benzyl groups are often removed by hydrogenolysis. The removal of an N-isobutyl group is less common and may require more forcing conditions or specific reagents that can facilitate the cleavage of the N-alkyl bond without affecting other functional groups in the molecule.

Intramolecular Cyclization Reactions and Their Applications

The strategic placement of functional groups on the pyrazinone scaffold can enable intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are valuable for the construction of complex polycyclic molecules with potential biological activities.

For instance, if a suitable nucleophilic group is introduced at the C3 or C5 position and a reactive electrophilic center is present on the N1-substituent, an intramolecular cyclization can be triggered. The nature of the resulting fused ring system depends on the length and functionality of the tether connecting the two reactive sites. These cyclization reactions can be promoted by heat, acid, or base catalysis.

The application of such intramolecular cyclization strategies allows for the synthesis of novel tricyclic and tetracyclic frameworks incorporating the pyrazinone core. These complex structures are of interest in medicinal chemistry for the development of new therapeutic agents.

Pericyclic Reactions Involving the Pyrazinone Core, e.g., Diels-Alder Cycloadditions

Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent a powerful tool in organic synthesis. The Diels-Alder reaction, a [4+2] cycloaddition, is a prime example, enabling the construction of six-membered rings. nih.govmasterorganicchemistry.com The pyrazinone core, particularly in its activated forms, can participate in such cycloaddition reactions.

While the aromatic character of pyrazine rings can render them less reactive in typical Diels-Alder reactions compared to non-aromatic dienes, certain pyrazinone derivatives have been shown to undergo cycloadditions. quora.com For instance, 2,5-dihydroxypyrazines can undergo 1,4-cycloaddition reactions with dienophiles like dimethyl acetylenedicarboxylate. These reactions form bicyclic adducts which can subsequently undergo a retro-Diels-Alder reaction, leading to the formation of substituted pyridones through the elimination of cyanic acid. rsc.org

Furthermore, 2(1H)-pyrazinones can be precursors for 1,3-dipolar cycloadditions. Through N-alkylation and deprotonation, they can be converted into 1H-pyrazinium-3-olates, which are azomethine ylides. These species readily react with dipolarophiles to form diazabicyclo[3.2.1]octanones. rsc.orgnih.gov

In the context of this compound, the electron-withdrawing nature of the two chlorine atoms could potentially influence its reactivity as a diene in inverse electron-demand Diels-Alder reactions. In these reactions, an electron-poor diene reacts with an electron-rich dienophile. organic-chemistry.org The pyrazinone ring, being electron-deficient, might be suitable for such transformations, although specific studies on this compound are not prevalent.

Table 1: Examples of Cycloaddition Reactions with Pyrazine-related Scaffolds

Reactant TypeReaction TypeKey FeaturesResulting ProductReference
2,5-DihydroxypyrazinesDiels-Alder CycloadditionReacts with alkynes; followed by retro-Diels-Alder reaction.Substituted pyridones rsc.org
2(1H)-Pyrazinones1,3-Dipolar CycloadditionRequires conversion to 1H-pyrazinium-3-olates.Diazabicyclo[3.2.1]octanones rsc.orgnih.gov
1,2,3-TriazinesInverse electron-demand aza-Diels-AlderElectron-deficient triazine reacts with electron-rich dienophile.Pyridazines organic-chemistry.org

Oxidation and Reduction Chemistry of Pyrazinone Derivatives

The pyrazinone ring system is susceptible to both oxidation and reduction, allowing for the introduction of new functional groups and modification of the heterocyclic core.

The pyrazine ring, though relatively resistant to oxidation, can be oxidized under specific conditions. doi.org Treatment of alkylpyrazines with permanganate (B83412) can yield the corresponding carboxylic acids, albeit often in low yields. doi.org More controlled oxidation can be achieved with peracids, leading to the formation of N-oxides. doi.org

Reduction of the pyrazinone ring is also a viable transformation. For example, the reduction of pyrazinones can lead to the formation of piperazin-2-ones, which are saturated heterocyclic compounds. rsc.org

A significant oxidation reaction for pyrazinones is N-oxidation, which involves the formation of a coordinate covalent bond between a nitrogen atom of the pyrazine ring and an oxygen atom. This transformation can significantly alter the electronic properties and biological activity of the parent molecule. nih.gov

Pyrazines can be converted to their mono- or di-N-oxides using peracids like peracetic acid. doi.org For the exhaustive N-oxidation to di-N-oxides, more potent reagents such as trifluoroperacetic acid are often employed. doi.org The synthesis of pyrazine N-oxides related to the natural product mycelianamide (B14713246) involved the oxidation of a dichloropyrazine precursor with trifluoroperacetic acid. Given the structural similarities, this compound would be expected to undergo N-oxidation at the N4 position under similar conditions. The presence of electron-withdrawing groups can influence the ease of N-oxidation.

Table 2: Common Reagents for N-Oxidation of Pyrazine and Pyridine Scaffolds

Oxidizing AgentSubstrateProductReference
Peracetic acidPyrazinesPyrazine mono- or di-N-oxides doi.org
Trifluoroperacetic acidDichloropyrazinesDichloropyrazine di-N-oxides
Sodium percarbonate with Rhenium catalystsTertiary nitrogen compoundsN-oxides organic-chemistry.org
Urea-hydrogen peroxide (UHP)Nitrogen heterocyclesN-oxides organic-chemistry.org

Studies on Tautomerism and Isomerization of Pyrazinones

Tautomerism, the interconversion of structural isomers, is a crucial consideration for heterocyclic compounds like pyrazinones. For this compound, keto-enol tautomerism is a possibility, where the pyrazinone (keto form) could exist in equilibrium with a hydroxypyrazine (enol form). The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents. chemrxiv.org For instance, studies on pyrazinecarboxamide-based antiviral drugs have highlighted the importance of tautomeric forms. researchgate.net

Isomerization of the pyrazinone ring itself can also occur under certain conditions. For example, pyrazolopyrimidines have been shown to isomerize to pyrazolopyridines through a ring-opening and closing mechanism mediated by a nucleophile. nih.gov While this involves a different heterocyclic system, it illustrates a potential pathway for the rearrangement of the pyrazinone core of this compound, especially under basic or acidic conditions.

Elucidation of Structure-Reactivity Relationships (SRR)

The reactivity of this compound is significantly influenced by its structural features: the two chlorine atoms and the N-isobutyl group. These substituents exert electronic and steric effects that modulate the properties of the pyrazinone ring.

The two chlorine atoms are strongly electron-withdrawing through the inductive effect. lumenlearning.com This has several consequences:

Decreased nucleophilicity of the ring: The electron-poor nature of the dichlorinated pyrazinone ring makes it less susceptible to electrophilic attack.

Activation towards nucleophilic substitution: The chlorine atoms themselves can be susceptible to nucleophilic displacement, a common reaction for halogenated heterocycles. The reactivity of halogenoarenes is generally lower than that of haloalkanes due to the partial double-bond character of the carbon-halogen bond, which strengthens it. savemyexams.com However, the presence of the electron-withdrawing pyrazinone ring can facilitate nucleophilic aromatic substitution.

Increased acidity of ring protons (if any): While the subject molecule has no ring protons, in related compounds, electron-withdrawing groups would increase the acidity of C-H bonds.

The N-1 isobutyl group is an electron-donating group through induction. lumenlearning.com It also provides steric bulk, which can influence the approach of reagents to the N-1 and C-6 positions of the ring.

Table 3: Predicted Effects of Substituents on the Reactivity of the Pyrazinone Core

SubstituentPositionElectronic EffectPredicted Impact on Reactivity
-ClC-3, C-5Strongly electron-withdrawing (inductive)Deactivates ring towards electrophilic attack; activates C-Cl bond for nucleophilic substitution.
-CH2CH(CH3)2N-1Electron-donating (inductive)Slightly activates the ring; provides steric hindrance around N-1.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. uobasrah.edu.iqencyclopedia.pub For 3,5-Dichloro-1-isobutylpyrazin-2(1H)-one, a combination of one-dimensional (¹H, ¹³C) and multidimensional NMR experiments provides an unambiguous assignment of all proton and carbon resonances.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the isobutyl group and the single proton on the pyrazinone ring. The chemical shifts (δ) are influenced by the electronic environment of each nucleus. libretexts.orgdocbrown.info The electronegative nitrogen atom and the carbonyl group in the pyrazinone ring, along with the two chlorine atoms, will cause protons and carbons in their vicinity to appear at a lower field (higher ppm).

The isobutyl group should present three distinct proton signals: a doublet for the two equivalent methyl groups (CH₃), a multiplet (nonet) for the single methine proton (CH), and a doublet for the methylene (B1212753) group (CH₂) attached to the ring nitrogen. The ¹³C NMR spectrum will show characteristic signals for the carbons of the isobutyl group and the pyrazinone ring. The carbons bonded to chlorine atoms (C-3 and C-5) and the carbonyl carbon (C-2) are expected to be significantly downfield-shifted.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
C=O (C2)--~155-160
C-Cl (C3)--~140-145
C-H (C6)~7.0-7.5Singlet (s)~125-130
C-Cl (C5)--~148-152
N-CH₂~3.8-4.2Doublet (d)~55-60
CH~2.0-2.4Multiplet (m)~28-32
CH₃~0.9-1.1Doublet (d)~19-22

Note: Predicted values are based on general chemical shift ranges for similar functional groups and heterocyclic systems. pdx.eduorganicchemistrydata.org

To confirm the connectivity and spatial relationships within the molecule, multidimensional NMR experiments are employed. omicsonline.orgnih.gov

Correlation Spectroscopy (COSY): This homonuclear correlation experiment establishes proton-proton (¹H-¹H) couplings through bonds. rsc.org For this compound, COSY would show a clear correlation between the N-CH₂ protons and the CH proton of the isobutyl group, and also between the CH proton and the two CH₃ groups. This confirms the integrity of the isobutyl fragment.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). omicsonline.org It would be used to definitively assign each carbon signal to its attached proton(s). For instance, the proton signal at ~7.0-7.5 ppm would correlate with the carbon signal at ~125-130 ppm, confirming the C6-H6 bond.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range (typically 2-3 bonds) correlations between protons and carbons. omicsonline.org This is crucial for establishing the connection of the isobutyl group to the pyrazinone ring. Correlations would be expected from the N-CH₂ protons to the C-2 (carbonyl) and C-6 carbons of the ring, providing unequivocal evidence for the N-1 substitution.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing information about its structure through fragmentation patterns. nih.gov

LC-MS is a highly sensitive technique that couples the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of non-volatile compounds like this compound. lcms.czusda.gov The analysis would confirm the molecular weight of the compound. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) with a ratio of approximately 9:6:1, which is a definitive indicator for dichlorinated compounds.

Table 2: Expected Mass Spectrometry Data for this compound

Ion Description Expected m/z Key Isotopic Peaks (Relative Intensity)
[M]+•Molecular Ion236236 (100%), 238 (65%), 240 (10%)
[M-C₄H₉]+Loss of isobutyl group179179 (100%), 181 (65%), 183 (10%)
[M-Cl]+Loss of a chlorine atom201201 (100%), 203 (32.5%)
[M-C₃H₇]+Loss of isopropyl radical193193 (100%), 195 (65%), 197 (10%)

Note: m/z values are calculated for the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl). The isotopic pattern is a key diagnostic feature.

While the compound's polarity might make standard GC-MS challenging without derivatization, Pyrolysis-GC-MS offers a method for characterizing complex or non-volatile materials. shimadzu.com Pyrolysis involves thermally decomposing the sample at high temperatures in an inert atmosphere, followed by separation and analysis of the resulting smaller fragments by GC-MS. researchgate.netjyu.fi The fragmentation patterns can provide structural information. For this compound, pyrolysis would likely lead to the cleavage of the isobutyl group and fragmentation of the heterocyclic ring, producing characteristic pyrolyzates such as isobutene, chloropyrazines, and other smaller molecules. chromatographyonline.comresearchgate.net The identity of these fragments helps in reconstructing the original molecular structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govaps.org

The IR spectrum of this compound is expected to show strong absorption bands corresponding to the stretching vibrations of the carbonyl group (C=O), the C=N and C=C bonds within the pyrazinone ring, and the C-Cl bonds. The C-H stretching and bending vibrations of the isobutyl group and the aromatic C-H will also be present. derpharmachemica.com

Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR spectroscopy. nih.gov While the C=O stretch would be visible, non-polar bonds like the C=C and C-Cl bonds often produce strong Raman signals. The combination of both IR and Raman spectra provides a more complete vibrational profile of the molecule.

Table 3: Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Intensity
C-H (isobutyl)Stretching2850-2960Medium
C=O (amide)Stretching1650-1680Medium-Strong
C=N / C=C (ring)Stretching1550-1620Strong
C-H (isobutyl)Bending1370-1470Weak
C-N (ring-alkyl)Stretching1200-1300Medium
C-ClStretching600-800Strong

Note: Frequencies are approximate and can be influenced by the molecular environment and physical state of the sample.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and the intermolecular interactions that govern its packing in the solid state. While specific crystallographic data for this compound is not publicly available, the application of this technique to analogous pyrazinone and dichlorinated heterocyclic systems provides a clear framework for how its structure would be elucidated.

The process begins with the growth of a high-quality single crystal of the target compound, which is then mounted in an X-ray diffractometer. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected on a detector. The angles and intensities of the diffracted X-rays are directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice.

Analysis of the diffraction data allows for the determination of the unit cell parameters—the fundamental repeating unit of the crystal—and the space group, which describes the symmetry elements of the crystal. For related heterocyclic compounds, a variety of crystal systems and space groups have been observed, highlighting the structural diversity within this class of molecules. spast.orgnih.gov For instance, studies on pyrazolone (B3327878) derivatives have reported crystallization in monoclinic, triclinic, and orthorhombic systems. spast.org

Once the diffraction data is processed, a model of the molecular structure is generated and refined to best fit the experimental data. The final output is a detailed three-dimensional map of the molecule, providing precise bond lengths, bond angles, and torsion angles. For this compound, X-ray crystallography would definitively confirm the substitution pattern on the pyrazinone ring, the conformation of the isobutyl group, and the planarity of the heterocyclic core.

To illustrate the type of data obtained from such an analysis, the table below presents representative crystallographic parameters for a related pyrazolone derivative.

ParameterRepresentative Value for a Pyrazolone Derivative
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.123
b (Å)15.456
c (Å)12.789
β (°)98.45
Volume (ų)1978.5
Z4

This data is illustrative and based on published structures of related compounds. spast.org

Furthermore, the crystallographic data reveals intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for understanding the compound's physical properties and how it may interact with biological targets. nih.gov

High-Throughput Analytical Techniques for Reaction Monitoring and Product Analysis

The synthesis of specialty chemicals like this compound often requires careful optimization of reaction conditions to maximize yield and purity. High-throughput analytical techniques are instrumental in this process, allowing for rapid and efficient analysis of reaction progress and product distribution. These methods are particularly valuable in a research and development setting for screening various catalysts, solvents, and temperature profiles.

One of the most powerful techniques for real-time reaction monitoring is online Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govmagritek.com By flowing the reaction mixture through an NMR spectrometer, it is possible to obtain spectra at regular intervals without disturbing the reaction. nih.govmagritek.com This provides a wealth of information on the consumption of reactants, the formation of intermediates, and the appearance of the final product and any byproducts. For the synthesis of this compound, online ¹H NMR could be used to track the disappearance of signals corresponding to the starting materials and the emergence of characteristic peaks for the isobutyl group and the pyrazinone ring protons of the product.

In conjunction with NMR, High-Performance Liquid Chromatography (HPLC) is another cornerstone of high-throughput analysis. researchgate.netnih.gov Automated HPLC systems equipped with autosamplers can analyze numerous reaction aliquots in a short period. This technique is excellent for quantifying the conversion of starting materials and the purity of the product. By coupling HPLC with a mass spectrometer (LC-MS), one can also gain immediate information on the molecular weights of the components in the reaction mixture, aiding in the identification of intermediates and byproducts.

A hypothetical high-throughput workflow for the synthesis and analysis of this compound could be designed as follows:

StepTechniquePurposeData Output
1. Reaction SetupAutomated Synthesis PlatformParallel synthesis under various conditions (e.g., different temperatures, catalysts).A library of reaction mixtures.
2. Real-time MonitoringOnline NMR/FT-IRTrack the rate of reaction and identify key intermediates.Kinetic profiles, intermediate structures.
3. Quenching & SamplingRobotic Liquid HandlerStop reactions at specific time points and prepare samples for analysis.Array of quenched reaction samples.
4. Purity & Yield AnalysisAutomated HPLC/LC-MSQuantify the amount of product and identify byproducts.Purity profiles, yields, mass confirmation.
5. Data AnalysisInformatics SoftwareCorrelate reaction conditions with outcomes to identify optimal parameters.Structure-activity relationships, optimized reaction protocol.

This integrated approach, combining automated synthesis with rapid, information-rich analytical techniques, dramatically accelerates the development timeline for novel chemical entities. By providing a detailed understanding of the reaction landscape, these high-throughput methodologies enable chemists to efficiently arrive at robust and scalable synthetic routes.

Computational Chemistry and Theoretical Investigations of Pyrazinone Derivatives

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. DFT studies on heterocyclic compounds similar to 3,5-Dichloro-1-isobutylpyrazin-2(1H)-one typically employ functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy.

Table 1: Illustrative Optimized Geometrical Parameters for a Pyrazinone Ring Core

ParameterBond Length (Å)ParameterBond Angle (°)
N1-C21.39C6-N1-C2118.5
C2=O81.23N1-C2-C3121.0
C2-C31.45C2-C3-N4120.5
C3=N41.32C3-N4-C5119.0
N4-C51.38N4-C5-C6120.0
C5-C61.40C5-C6-N1121.0
C6-N11.33O8-C2-N1120.5

Note: This table is illustrative and provides typical values for a pyrazinone core based on general DFT calculations of heterocyclic compounds. Actual values for this compound would require a specific calculation.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. A smaller energy gap suggests higher reactivity. For molecules like 1,3-dichloro-5-nitrobenzene, DFT calculations have shown that charge transfer occurs within the molecule, which can be visualized through the distribution of HOMO and LUMO orbitals. In pyrazinone derivatives, the HOMO is often localized on the electron-rich pyrazinone ring, while the LUMO may be distributed across the ring and its substituents.

Table 2: Representative Frontier Molecular Orbital Energies

MoleculeMethod/Basis SetEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Triazine DerivativeB3LYP/6-311++G-6.2967-1.80964.4871
Pyrimidine DerivativeB3LYP/6-311++G(d,p)--2.557
Temozolomide (anion)B3LYP/6-311G(d)--3.11

Note: This table presents data from DFT studies on related heterocyclic compounds to illustrate typical energy values.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By calculating the harmonic vibrational frequencies of the optimized geometry, a theoretical spectrum can be generated. Comparing this predicted spectrum with experimental data serves as a validation of the computed structure. Furthermore, a detailed analysis of the vibrational modes, often aided by Potential Energy Distribution (PED) calculations, allows for the unambiguous assignment of specific molecular motions (stretching, bending, torsion) to each observed spectral band.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule, providing crucial insights into its chemical reactivity. The MEP surface is colored to indicate different electrostatic potential values: red typically signifies regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates positive potential regions (electron-poor), which are prone to nucleophilic attack. For a molecule like this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the nitrogen atoms of the pyrazinone ring, identifying them as sites for electrophilic interaction.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and other time-dependent properties. For this compound, an MD simulation could reveal the flexibility of the isobutyl side chain and its preferred orientations in a solvent like water. Studies on related 1,3,5-triazin-2(1H)-one inhibitors have used MD simulations to understand how the molecule and its substituents interact within a biological target's binding site, highlighting the importance of specific residues and hydrophobic interactions.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target. Docking studies of pyrazine-based heterocycles have successfully identified key interactions, such as hydrogen bonds and π-stacking, that contribute to their biological activity. For instance, a study on a pyrazine-pyridone derivative identified a strong binding affinity (S = -7.4519 kcal/mol) with a bacterial enzyme, highlighting a hydrogen-donor and a π-hydrogen bond as crucial interactions. In a hypothetical docking study of this compound, the carbonyl group could act as a hydrogen bond acceptor, while the isobutyl and dichlorophenyl moieties could engage in hydrophobic and halogen bonding interactions within the receptor's active site.

Table 3: Sample Molecular Docking Results for Pyrazine (B50134) and Triazine Derivatives

Compound ClassTarget ProteinBinding Affinity (kcal/mol)Key Interactions Noted
Pyrazine-pyridone derivativeBacterial Target (PDB: 4DUH)-7.4519Hydrogen-donor, π-hydrogen bond
Thiazole-linked heterocycleRho6-8.2Arene-cation interaction
1,3,5-Triazine derivativeTopoisomerase IIα-Hydrogen bonds, Hydrophobic interactions

Note: This table showcases docking results from studies on various pyrazine and triazine derivatives to exemplify the data obtained from such analyses.

Q & A

Q. What computational strategies are effective for predicting the compound’s reactivity and binding modes with biological targets?

  • Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electron density at Cl and carbonyl groups. Use molecular docking (AutoDock Vina) to simulate interactions with enzymes like SIRT1 (see structural analogs in ). Validate docking results with MD simulations (NAMD/GROMACS) to assess binding stability.

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?

  • Methodology : Synthesize analogs with substituent variations (e.g., replacing isobutyl with cyclopropyl or altering Cl positions). Test analogs in enzyme inhibition assays (e.g., SIRT1) and correlate with steric/electronic parameters (Hammett constants, logP). Use QSAR models to prioritize candidates .

Q. What advanced analytical methods are suitable for impurity profiling in batch synthesis?

  • Methodology : Employ UPLC-QTOF-MS with C18 columns to separate impurities. Compare retention times and fragmentation patterns with reference standards (e.g., triazolo-pyridinone impurities in ). Quantify limits using ICH guidelines (e.g., ≤0.15% for unknown impurities).

Q. How can researchers address challenges in crystallizing halogenated pyrazinones for X-ray studies?

  • Methodology : Use solvent mixtures (e.g., dichloromethane/methanol) to improve crystal lattice packing. Introduce heavy atoms (e.g., bromine derivatives) for phasing. Refine disordered isobutyl groups using SHELXL’s PART and SIMU instructions .

Key Citations

SHELX refinement protocols .

SIRT1 inhibitor design and SAR .

Impurity analysis guidelines .

Synthetic methodologies for heterocycles .

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